![molecular formula C16H14O6 B1251874 sappanone B](/img/structure/B1251874.png)
sappanone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sappanone B is a natural product found in Alpinia japonica, Biancaea sappan, and Biancaea decapetala with data available.
Scientific Research Applications
Cardiovascular Health
Sappanone A, a compound closely related to Sappanone B, has shown promise in cardiovascular health research. It was found to prevent left ventricular dysfunction in a rat model of myocardial ischemia-reperfusion injury, demonstrating its potential in improving heart function during early myocardial infarction development (Jo et al., 2020). Another study highlighted the protective effects of Caesalpinia sappan L., which contains Sappanone A, on cardiovascular organs, suggesting its potential role in combating cardiovascular diseases like myocardial infarction and vascular disease (Syamsunarno et al., 2021).
Asthma and Allergy
Sappanone A has been observed to attenuate allergic airway inflammation in an ovalbumin-induced asthma model in mice, reducing inflammatory cell counts and cytokine levels (Liu et al., 2016).
Osteoarthritis
In a study exploring the effects on osteoarthritis chondrocytes, Sappanone A was found to alleviate IL-1β-induced inflammation, suggesting its potential as a therapeutic agent for osteoarthritis (Zhang et al., 2022).
Aging and Longevity
Research on Caenorhabditis elegans indicated that Sappanone A could extend lifespan and enhance health by regulating the insulin/insulin-like growth factor-1 signaling pathway (Zhao et al., 2020).
Radiosensitivity in Oral Epithelial Cells
A study analyzed the role of Sappanone A in modulating radiosensitivity of oral epithelial cells, showing its potential in cancer therapy (Zhao et al., 2022).
Neuroprotection
Sappanone A demonstrated protective activity against hypoxia-induced neurologic damage in PC-12 cells (Kang et al., 2019). Another study highlighted its anti-neuroinflammatory and neuroprotective properties in treating neuroinflammatory disorders and inflammation-related neuronal injury (Zeng et al., 2015).
Renal Protection
Research on cisplatin-induced kidney injury in mice showed that Sappanone A could be a potential therapeutic drug for treating this condition due to its antioxidant and anti-inflammatory effects (Kang et al., 2016).
Skin Health
Sappanone B was found to influence tyrosinase activity, which is relevant to skin health, particularly in melanin formation and skin pigmentation (Niu et al., 2020).
Pharmacokinetics
A study focused on the metabolic profiling of protosappanin B, a compound related to Sappanone B, in various biological samples, providing insights into its metabolic pathways and potential therapeutic applications (Chen et al., 2021).
properties
Molecular Formula |
C16H14O6 |
---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(3R)-3-[(3,4-dihydroxyphenyl)methyl]-3,7-dihydroxy-2H-chromen-4-one |
InChI |
InChI=1S/C16H14O6/c17-10-2-3-11-14(6-10)22-8-16(21,15(11)20)7-9-1-4-12(18)13(19)5-9/h1-6,17-19,21H,7-8H2/t16-/m1/s1 |
InChI Key |
BTLMXNHNFFXBHW-MRXNPFEDSA-N |
Isomeric SMILES |
C1[C@@](C(=O)C2=C(O1)C=C(C=C2)O)(CC3=CC(=C(C=C3)O)O)O |
SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)O)(CC3=CC(=C(C=C3)O)O)O |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)O)(CC3=CC(=C(C=C3)O)O)O |
synonyms |
sappanone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.